molecular formula C12H11NO4 B3051994 Alpha-cyano-3,4-dimethoxycinnamic acid CAS No. 37630-52-7

Alpha-cyano-3,4-dimethoxycinnamic acid

Cat. No. B3051994
CAS RN: 37630-52-7
M. Wt: 233.22 g/mol
InChI Key: DMACYVMZKYRYSL-WEVVVXLNSA-N
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Description

Alpha-cyano-3,4-dimethoxycinnamic acid is a derivative of cinnamic acid . It is related to 3,4-dimethoxycinnamic acid, which is a cinnamic acid derivative isolated from coffee beans . It is also related to α-Cyano-4-hydroxycinnamic acid, a cinnamic acid derivative and a member of the phenylpropanoid family .


Molecular Structure Analysis

Alpha-cyano-3,4-dimethoxycinnamic acid has a molecular formula of C14H15NO4 . The structure of this compound is not widely documented, but it is related to 3,4-dimethoxycinnamic acid, which has been evaluated as a new matrix for enhanced low-MW compound detection by MALDI-MSI due to its strong ultraviolet absorption, low matrix-ion related interferences below m/z 500, and high ionization efficiency for the analysis of low-MW compounds .

Scientific Research Applications

1. Inhibition of Pathological Protein Aggregation Alpha-cyano-3,4-dimethoxycinnamic acid (3,4-DMCA) and its derivatives have been studied for their ability to inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. Studies have shown that 3,4-DMCA is among the most effective inhibitors of alpha-synuclein aggregation, suggesting its potential role in preventing synucleinopathies like Parkinson's disease (Barinova, Melnikova, & Мuronetz, 2020).

2. Application in Mass Spectrometry Analysis Alpha-cyano-3,4-dimethoxycinnamic acid is utilized in matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS). This application is critical for the analysis of oligodeoxynucleotides, offering a powerful tool for sequencing analysis of oligonucleotides (Yan, Yang, Cai, Wang, & Zhu, 1997).

3. In Plant Metabolite Analysis The compound is employed in Imaging Matrix Assisted Laser Desorption Ionization Mass Spectrometry for analyzing the distribution of metabolites within plant tissues. Its use enables the measurement of amino acids, sugars, and phosphorylated metabolites with high spatial resolution, as demonstrated in studies on wheat seeds (Burrell, Earnshaw, & Clench, 2007).

4. Photodimerization Dynamics in Solid State Alpha-cyano-3,4-dimethoxycinnamic acid is also studied for its photodimerization dynamics. This research provides insights into the photoinduced dynamics and reaction processes in cinnamic acid crystals, which is significant for understanding solid-state photochemistry (Hoyer, Tuszynski, & Lienau, 2007).

5. Photomechanical Properties in Crystal Chemistry Research on different polymorphs of 3,4-dimethoxycinnamic acid reveals variations in photochemical and photomechanical properties. This is important for understanding the crystal chemistry and the relationship between molecular motion and solid-state reactions (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).

Safety And Hazards

Alpha-cyano-3,4-dimethoxycinnamic acid is for R&D use only and not for medicinal, household or other use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMACYVMZKYRYSL-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019363
Record name (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpha-cyano-3,4-dimethoxycinnamic acid

CAS RN

37630-52-7
Record name (2E)-2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37630-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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